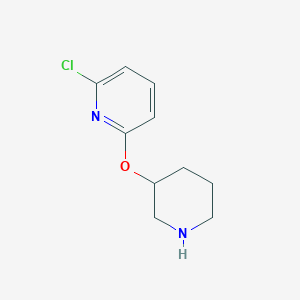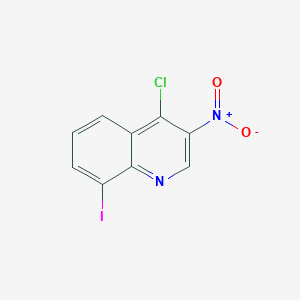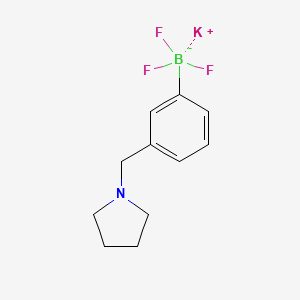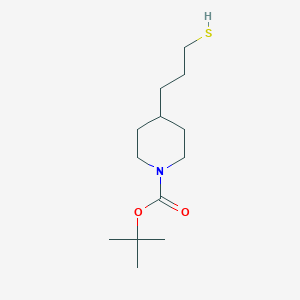![molecular formula C12H13NO3 B13486069 4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13486069.png)
4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methylpyridin-3-yl)-2-oxabicyclo[211]hexane-5-carboxylic acid is a complex organic compound featuring a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps. One common approach is the [2+2] cycloaddition reaction, which is used to construct the bicyclic core. This method involves the reaction of cyclopropenes with suitable partners under photochemical conditions . Another approach involves the use of SmI2-catalyzed processes, which allow for the efficient coupling of olefins and bicyclo[1.1.0]butyl ketones .
Industrial Production Methods
Industrial production methods for this compound are still under development, given its relatively recent emergence in the scientific literature. the modular approach using photochemistry and catalytic methods shows promise for scalable production .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting or activating specific pathways. Detailed studies are required to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure and are used in various applications.
Pyridinylboronic acids: These compounds have similar pyridine rings and are used in medicinal chemistry.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-7-2-8(5-13-4-7)12-3-9(16-6-12)10(12)11(14)15/h2,4-5,9-10H,3,6H2,1H3,(H,14,15) |
Clave InChI |
HUWPRVHMOUCTIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1)C23CC(C2C(=O)O)OC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13485993.png)

![1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B13486005.png)

![(4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one](/img/structure/B13486016.png)
![2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13486020.png)
![1-[3-Bromo-4-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486024.png)


![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13486041.png)



